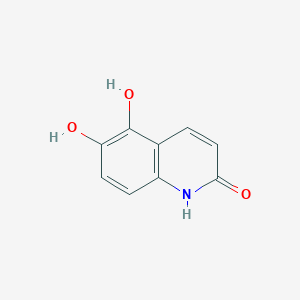
5,6-Dihydroxyquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-ジヒドロキシキノリン-2(1H)-オンは、キノリンオンファミリーに属する複素環式有機化合物です。キノリン環の5位と6位に2つのヒドロキシル基、2位にケト基が存在することが特徴です。この化合物は、その潜在的な生物活性と科学および産業のさまざまな分野における用途から、大きな関心を集めています。
準備方法
合成経路と反応条件
5,6-ジヒドロキシキノリン-2(1H)-オンの合成は、通常、特定の条件下での適切な前駆体の環化を伴います。一般的な方法の1つは、2-アミノフェノールとシュウ酸ジエチルを縮合させ、続いて環化と酸化の工程を行う方法です。反応条件には、多くの場合、酸性または塩基性触媒の使用と、目的の生成物の生成を確実にするための制御された温度が必要です。
工業生産方法
5,6-ジヒドロキシキノリン-2(1H)-オンの工業生産には、収率と純度を最大化するために最適化された反応条件を使用した大規模合成が含まれる場合があります。これには、連続フロー反応器、高度な精製技術、および厳格な品質管理措置の使用が含まれ、生産の一貫性と効率を確保できます。
化学反応の分析
反応の種類
5,6-ジヒドロキシキノリン-2(1H)-オンは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、酸化されてキノンを形成することができます。
還元: ケト基は、還元されてヒドロキノリンを形成することができます。
置換: この化合物は、キノリン環の異なる位置で求電子置換反応と求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: ハロゲン、アルキル化剤、アシル化剤などの試薬が、酸性または塩基性の環境など、さまざまな条件で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、キノン、ヒドロキノリン、および5,6-ジヒドロキシキノリン-2(1H)-オンのさまざまな置換誘導体があり、使用される特定の試薬と条件によって異なります。
科学研究における用途
5,6-ジヒドロキシキノリン-2(1H)-オンは、科学研究において幅広い用途があり、次のような用途があります。
化学: より複雑な分子や材料の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性、抗酸化性、抗がん性など、その潜在的な生物活性を研究されています。
医学: 新しい薬物や治療法の開発において、その潜在的な治療用途が調査されています。
工業: 染料、顔料、その他の工業用化学品の製造に使用されています。
科学的研究の応用
5,6-Dihydroxyquinolin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
5,6-ジヒドロキシキノリン-2(1H)-オンの作用機序には、さまざまな分子標的と経路との相互作用が含まれます。ヒドロキシル基とケト基は、その反応性と金属イオンや他の生体分子との錯体の形成能力に重要な役割を果たします。これらの相互作用は、酵素阻害、酸化ストレス応答、シグナル伝達経路など、生物学的プロセスの調節につながる可能性があります。
類似の化合物との比較
類似の化合物
キノリン-2(1H)-オン: 5位と6位のヒドロキシル基がありません。
5-ヒドロキシキノリン-2(1H)-オン: 5位にヒドロキシル基が1つだけ含まれています。
6-ヒドロキシキノリン-2(1H)-オン: 6位にヒドロキシル基が1つだけ含まれています。
独自性
5,6-ジヒドロキシキノリン-2(1H)-オンは、2つのヒドロキシル基が存在するためにユニークであり、その反応性と潜在的な生物活性を、そのアナログと比較して大幅に高めています。この二重ヒドロキシル化により、より多様な化学修飾と相互作用が可能になり、さまざまな用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Quinolin-2(1H)-one: Lacks the hydroxyl groups at the 5 and 6 positions.
5-Hydroxyquinolin-2(1H)-one: Contains only one hydroxyl group at the 5 position.
6-Hydroxyquinolin-2(1H)-one: Contains only one hydroxyl group at the 6 position.
Uniqueness
5,6-Dihydroxyquinolin-2(1H)-one is unique due to the presence of two hydroxyl groups, which significantly enhance its reactivity and potential biological activities compared to its analogs. This dual hydroxylation allows for more diverse chemical modifications and interactions, making it a valuable compound for various applications.
特性
CAS番号 |
586354-85-0 |
|---|---|
分子式 |
C9H7NO3 |
分子量 |
177.16 g/mol |
IUPAC名 |
5,6-dihydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7NO3/c11-7-3-2-6-5(9(7)13)1-4-8(12)10-6/h1-4,11,13H,(H,10,12) |
InChIキー |
UTBOUXWUGRVEPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)NC2=C1C(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


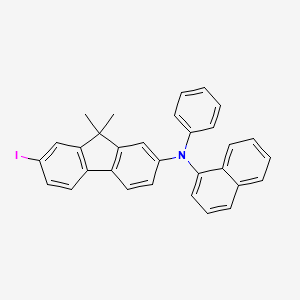

![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
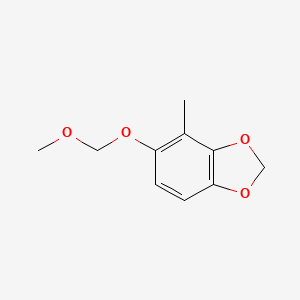
![2-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12569560.png)
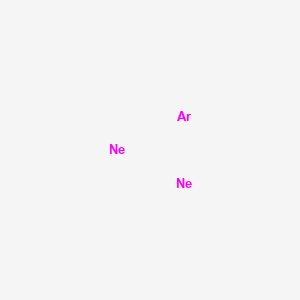
![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-](/img/structure/B12569567.png)
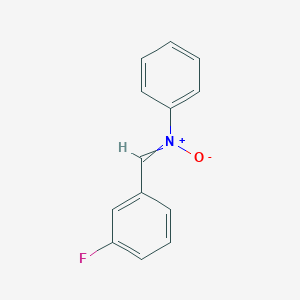
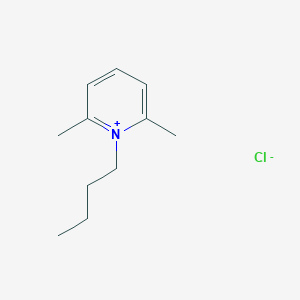


![2-(3-Pentoxythiophen-2-yl)-5-[5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12569612.png)
![tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate](/img/structure/B12569617.png)

